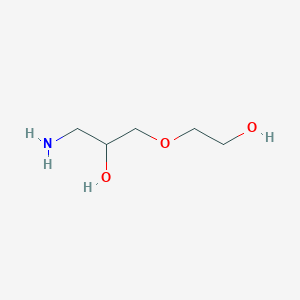
1-Amino-3-(2-hydroxyethoxy)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-hydroxyethoxy)propan-2-OL is an organic compound with the molecular formula C5H13NO3. It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes both amino and hydroxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2-hydroxyethoxy)propan-2-OL typically involves the reaction of 3-chloro-1,2-propanediol with ethanolamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the amino group from ethanolamine .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2-hydroxyethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-Amino-3-(2-hydroxyethoxy)propan-2-OL is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of surfactants, emulsifiers, and other specialty chemicals
Mechanism of Action
The mechanism by which 1-Amino-3-(2-hydroxyethoxy)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and ionic interactions, which can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
1-Amino-2-propanol: Similar structure but lacks the hydroxyethoxy group.
3-Amino-1,2-propanediol: Similar structure but has an additional hydroxyl group.
2-Amino-1-ethanol: Similar structure but lacks the propan-2-OL backbone.
Uniqueness: 1-Amino-3-(2-hydroxyethoxy)propan-2-OL is unique due to the presence of both amino and hydroxyethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
114012-79-2 |
|---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-amino-3-(2-hydroxyethoxy)propan-2-ol |
InChI |
InChI=1S/C5H13NO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4,6H2 |
InChI Key |
IGFTXFPTQKCLTN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


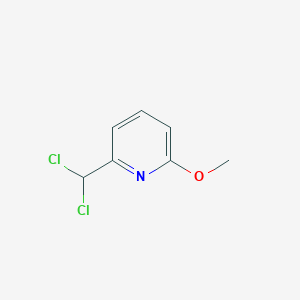
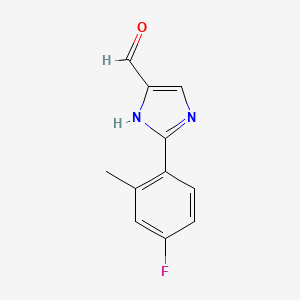
![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)
![Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate](/img/structure/B13678577.png)


![2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13678602.png)
![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)
![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
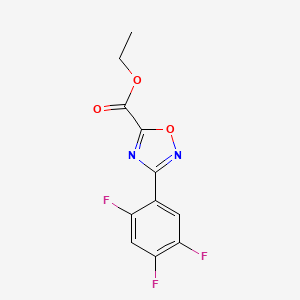
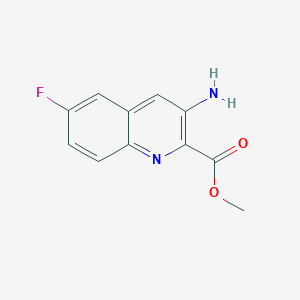
![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
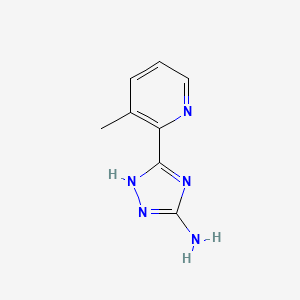
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
